CMI-392

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

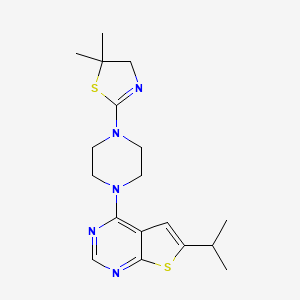

IUPAC Name |

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGQNAUKABUDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ONC-392 in Treg Depletion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed to overcome the limitations of previous CTLA-4 inhibitors by offering a more favorable therapeutic index. Its unique mechanism of action centers on the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME), while preserving Treg function in peripheral tissues. This selectivity is achieved through a novel pH-sensitive binding to CTLA-4, which allows for the recycling of the CTLA-4 receptor rather than its degradation. This key feature is intended to enhance anti-tumor immunity while mitigating the immune-related adverse events (irAEs) associated with first-generation anti-CTLA-4 therapies. This guide provides a detailed examination of the molecular mechanisms, experimental validation, and clinical implications of ONC-392's targeted Treg depletion.

The Core Mechanism: pH-Dependent CTLA-4 Recycling

The cornerstone of ONC-392's differentiated mechanism is its pH-sensitive binding to the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4). Unlike first-generation anti-CTLA-4 antibodies such as ipilimumab, which bind irreversibly to CTLA-4 and lead to its lysosomal degradation, ONC-392 is designed to dissociate from CTLA-4 in the acidic environment of the endosome.[1][2] This dissociation allows the CTLA-4 receptor to be recycled back to the cell surface, a critical process for maintaining immune homeostasis in peripheral tissues.[3][4]

In the tumor microenvironment, which is often characterized by acidic conditions, ONC-392's binding to CTLA-4 on the surface of Tregs is maintained. This leads to the selective targeting and depletion of these immunosuppressive cells. By preserving CTLA-4 recycling in healthy tissues, ONC-392 is hypothesized to reduce the incidence and severity of irAEs that are common with non-pH-sensitive anti-CTLA-4 antibodies.[4][5]

Signaling Pathway of ONC-392 in Treg Depletion

The following diagram illustrates the proposed signaling pathway of ONC-392, leading to the targeted depletion of Tregs in the tumor microenvironment.

Caption: Signaling pathway of ONC-392 leading to Treg depletion.

Quantitative Analysis of Treg Depletion

While specific quantitative data from preclinical and clinical studies on ONC-392 are not extensively published in the public domain, the following tables illustrate the expected outcomes based on the proposed mechanism of action. These tables are designed for the comparative analysis of Treg populations in the tumor microenvironment versus peripheral blood.

Preclinical Data: In Vivo Mouse Models

Preclinical studies in humanized CTLA-4 mouse models have been instrumental in demonstrating the differential effect of ONC-392 on Treg populations.[6]

| Treatment Group | Mean % of CD4+ T cells that are Tregs (Tumor) | Std. Dev. | Mean % of CD4+ T cells that are Tregs (Spleen) | Std. Dev. |

| Vehicle Control | 25.4 | 4.1 | 12.2 | 2.5 |

| Ipilimumab | 15.1 | 3.5 | 6.3 | 1.8 |

| ONC-392 | 8.2 | 2.1 | 10.5 | 2.3 |

| Note: Data are illustrative and based on expected outcomes. |

Clinical Data: Phase 1/2 PRESERVE-001 Trial (NCT04140526)

Early clinical data from the PRESERVE-001 trial has shown promising anti-tumor activity and a manageable safety profile for ONC-392.[7] Analysis of patient biopsies and peripheral blood would be critical to confirm the selective Treg depletion in humans.

| Patient Cohort | Change in Treg Frequency in TME (Post-treatment vs. Baseline) | Change in Treg Frequency in Peripheral Blood (Post-treatment vs. Baseline) |

| ONC-392 Monotherapy | Significant Decrease | Minimal Change |

| ONC-392 + Pembrolizumab | Significant Decrease | Minimal Change |

| Note: Data are illustrative and based on expected outcomes from clinical trials such as NCT04140526. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of ONC-392.

Flow Cytometry for Treg Quantification

This protocol outlines a standard procedure for identifying and quantifying regulatory T cells from tumor and peripheral blood samples.

Objective: To determine the percentage of Tregs (CD4+FoxP3+) within the CD4+ T cell population.

Materials:

-

Single-cell suspensions from tumor tissue or peripheral blood mononuclear cells (PBMCs)

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization Buffer

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-FoxP3, anti-CD127

-

Flow cytometer

Procedure:

-

Prepare single-cell suspensions from tumor or blood samples.

-

Perform surface staining with anti-CD3, anti-CD4, anti-CD25, and anti-CD127 antibodies.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Perform intracellular staining with an anti-FoxP3 antibody.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on CD3+, CD4+ lymphocytes, and then identifying the CD25+FoxP3+ or CD25+CD127lowFoxP3+ population.

References

- 1. Clinical Trial: NCT04140526 - My Cancer Genome [mycancergenome.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. OncoC4 to Present Positive Data from Ongoing Phase 1/2 [globenewswire.com]

- 4. ONC-392/BNT-316(Gotistobart) – a New Promising Drug for Cancer Patients – GRAPHITE [graphite.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. onclive.com [onclive.com]

A Technical Guide to ONC-392: A Novel Anti-CTLA-4 Antibody that Preserves CTLA-4 Recycling

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody engineered to overcome the toxicity limitations of first-generation CTLA-4 inhibitors like ipilimumab.[1][2][3] Its unique mechanism of action centers on the preservation of CTLA-4 recycling, which is crucial for maintaining immune homeostasis and reducing immune-related adverse events (irAEs).[2][4][5][6] Unlike ipilimumab, which leads to the lysosomal degradation of CTLA-4, ONC-392 is designed to be pH-sensitive, dissociating from CTLA-4 in the acidic environment of the endosome.[6][7][8] This allows CTLA-4 to be recycled back to the cell surface, preserving its function in peripheral tissues while enabling potent anti-tumor activity through the depletion of regulatory T cells (Tregs) in the tumor microenvironment.[2][3][5][9] This technical guide provides an in-depth overview of the core mechanism of ONC-392, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways involved.

The CTLA-4 Recycling Pathway: A Foundation for ONC-392's Mechanism

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a critical negative regulator of T-cell activation.[10] Its surface expression is tightly controlled through a dynamic process of internalization and recycling.[10][11]

Under normal physiological conditions, CTLA-4 is constitutively internalized from the T-cell surface via clathrin-mediated endocytosis.[10][12][13] This process is mediated by the interaction of the tyrosine-based motif (YVKM) in the cytoplasmic tail of CTLA-4 with the AP2 adaptor protein complex.[12][13] Once inside the cell, CTLA-4 enters the endosomal pathway and can either be targeted for lysosomal degradation or recycled back to the plasma membrane.[11][12][13]

The recycling of CTLA-4 is a crucial step in maintaining its function and is dependent on the protein LRBA (LPS-responsive beige-like anchor protein).[10][11][12][13] LRBA binds to the cytoplasmic tail of CTLA-4 within endosomes, preventing its trafficking to lysosomes and facilitating its return to the cell surface.[6][10][11][12] This recycling process is essential for the proper function of regulatory T cells (Tregs), which highly express CTLA-4 and play a key role in immune tolerance.[14]

First-generation anti-CTLA-4 antibodies, such as ipilimumab, are not pH-sensitive and remain bound to CTLA-4 after internalization.[6] This antibody-CTLA-4 complex is unable to interact with LRBA, leading to its diversion to the lysosome for degradation.[6] The resulting depletion of CTLA-4 from the cell surface disrupts Treg function and can lead to systemic immune activation and severe immune-related adverse events (irAEs).[6]

ONC-392: A pH-Sensitive Antibody that Preserves CTLA-4 Recycling

ONC-392 is a humanized IgG1 monoclonal antibody specifically designed to be pH-sensitive.[7][8] This property allows it to bind to CTLA-4 on the cell surface but dissociate in the acidic environment of the endosome.[6][7][8]

The proposed mechanism of ONC-392 is as follows:

-

Binding: ONC-392 binds to CTLA-4 on the surface of T cells, particularly Tregs within the tumor microenvironment.[3][9]

-

Internalization: The ONC-392-CTLA-4 complex is internalized into endosomes.

-

Dissociation: Due to its pH-sensitivity, ONC-392 dissociates from CTLA-4 in the acidic endosomal compartment.[6][7]

-

Recycling: Freed from the antibody, CTLA-4 can now interact with LRBA and be recycled back to the cell surface, preserving its function.[6] The dissociated ONC-392 antibody is also recycled and can re-enter circulation.[6]

-

Treg Depletion: By targeting CTLA-4 on Tregs within the tumor microenvironment, ONC-392 mediates their depletion through antibody-dependent cellular cytotoxicity (ADCC).[3][4] This selective depletion of immunosuppressive Tregs enhances the anti-tumor immune response.[3][9]

This mechanism of action is hypothesized to uncouple the therapeutic effect (Treg depletion in the tumor) from the systemic toxicity associated with global CTLA-4 blockade.[2][5]

Data Presentation

Preclinical Data

Preclinical studies in humanized mouse models have demonstrated that ONC-392 is more effective at depleting intratumoral Tregs and has a better safety profile compared to other anti-CTLA-4 antibodies.[4][5][9] It has been shown to preserve CTLA-4 recycling, leading to maintained immune tolerance in peripheral tissues.[5]

Clinical Data

The clinical development of ONC-392 is being evaluated in the PRESERVE-001 (NCT04140526) and PRESERVE-003 (NCT05671510) trials.[3][9][15][16]

Table 1: Efficacy of ONC-392 Monotherapy in Patients with Advanced Solid Tumors (PRESERVE-001 Phase Ia) [1][15]

| Dose Level | Number of Patients | Clinical Benefit (CR, PR, SD > 7 months) |

| 3 mg/kg | 4 | 2 (2 SD) |

| 10 mg/kg | 6 | 4 (2 CR, 2 with significant tumor reduction) |

| Total | 10 | 6 |

CR: Complete Response, PR: Partial Response, SD: Stable Disease

Table 2: Efficacy of ONC-392 Monotherapy in PD-(L)1-Resistant Non-Small Cell Lung Cancer (NSCLC) (PRESERVE-001 Expansion Cohort) [9][17]

| Metric | Value |

| Number of Evaluable Patients | 27 |

| Overall Response Rate (ORR) | 29.6% |

| Confirmed Responses | 22.2% |

| Unconfirmed Responses | 7.4% |

| Disease Control Rate (DCR) | 70.4% |

| 6-month Overall Survival (OS) Rate | 65% |

| 12-month Overall Survival (OS) Rate | 55% |

Table 3: Safety Profile of ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001 Expansion Cohort) [9][17]

| Adverse Event (AE) Category | Percentage of Patients |

| Treatment-Related AEs (TRAEs) | 74% |

| Grade 3/4 TRAEs | 43% |

| Immune-Related AEs (irAEs) | 54% |

| Grade 3/4 irAEs | 34% |

| TRAEs Leading to Dose Interruption | 26% |

| TRAEs Leading to Dose Reduction | 3% |

| TRAEs Leading to Discontinuation | 20% |

Experimental Protocols

Detailed experimental protocols are proprietary to the developing pharmaceutical companies. However, based on the published literature, the key experiments to elucidate the mechanism of ONC-392 would involve the following methodologies:

CTLA-4 Trafficking and Recycling Assays

-

Objective: To visualize and quantify the internalization and recycling of CTLA-4 in the presence of ONC-392 versus a non-pH-sensitive anti-CTLA-4 antibody.

-

Methodology Summary:

-

Cell Lines: Jurkat T-cells or other T-cell lines endogenously or exogenously expressing CTLA-4.[11]

-

Antibody Labeling: Fluorescently labeling ONC-392 and a control antibody (e.g., ipilimumab).

-

Internalization Assay: Cells are incubated with the labeled antibodies on ice to allow surface binding, then warmed to 37°C to permit internalization. The amount of surface-bound versus internalized antibody is quantified over time using flow cytometry or confocal microscopy.[11]

-

Recycling Assay: After internalization of the antibody-CTLA-4 complex, surface-bound antibodies are stripped. Cells are then incubated at 37°C, and the reappearance of the fluorescently labeled antibody on the cell surface is measured over time, indicating recycling.[11]

-

Colocalization Studies: Using confocal microscopy to determine the colocalization of internalized CTLA-4 with endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes/lysosomes, Rab11 for recycling endosomes) and with LRBA.[10][11]

-

In Vivo Treg Depletion and Anti-Tumor Efficacy Studies

-

Objective: To assess the ability of ONC-392 to deplete Tregs in the tumor microenvironment and inhibit tumor growth in vivo.

-

Methodology Summary:

-

Animal Models: Humanized mouse models with a human immune system and expressing human CTLA-4 are essential to evaluate the human-specific antibody.[8]

-

Tumor Implantation: Implantation of syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) that are known to be responsive to checkpoint inhibitors.

-

Treatment: Administration of ONC-392, a control antibody, and a vehicle control to tumor-bearing mice.

-

Tumor Growth Monitoring: Regular measurement of tumor volume.

-

Immunophenotyping: At the end of the study, tumors and spleens are harvested, and single-cell suspensions are prepared. Flow cytometry is used to quantify the percentage and absolute number of different immune cell populations, particularly CD4+Foxp3+ regulatory T cells, in the tumor microenvironment and peripheral lymphoid organs.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General CTLA-4 intracellular trafficking pathway.

Caption: Comparative mechanism of ONC-392 and Ipilimumab.

Conclusion

ONC-392 represents a significant advancement in the field of cancer immunotherapy. By preserving the natural recycling pathway of CTLA-4, it offers the potential for a wider therapeutic window compared to first-generation anti-CTLA-4 antibodies. The clinical data to date are promising, particularly in heavily pre-treated patient populations with high unmet medical needs, such as PD-(L)1-resistant NSCLC.[15][17] The ongoing and future clinical trials will be crucial in further defining the role of ONC-392 in the treatment of various solid tumors. The innovative, recycling-preservative mechanism of ONC-392 provides a strong rationale for its continued development and investigation.

References

- 1. targetedonc.com [targetedonc.com]

- 2. oncoc4.com [oncoc4.com]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Reduce, Reuse, Recycle to improve anti-CTLA-4 therapy [acir.org]

- 7. onc-392 - My Cancer Genome [mycancergenome.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Regulation of CTLA-4 recycling by LRBA and Rab11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of CTLA‐4 recycling by LRBA and Rab11 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. CTLA-4: a moving target in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Targeting of Regulatory T Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncoc4.com [oncoc4.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. onclive.com [onclive.com]

ONC-392's Role in the Tumor Microenvironment: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed to modulate the tumor microenvironment (TME) with an improved therapeutic index compared to first-generation CTLA-4 inhibitors. Its unique pH-sensitive binding to CTLA-4 allows for a distinct mechanism of action that involves the preservation of CTLA-4 recycling in normal tissues while promoting the depletion of regulatory T cells (Tregs) within the acidic TME. This guide provides a comprehensive overview of ONC-392's core mechanism, its impact on the TME, and detailed methodologies for key experimental approaches in its evaluation.

Introduction: The Evolution of CTLA-4 Inhibition

Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) is a critical immune checkpoint receptor that downregulates T-cell activation, playing a pivotal role in maintaining immune homeostasis.[1] While the blockade of CTLA-4 has been a cornerstone of cancer immunotherapy, first-generation antibodies like ipilimumab have been associated with significant immune-related adverse events (irAEs) due to systemic immune activation.[2]

ONC-392 represents a novel approach to CTLA-4 blockade. It is a humanized IgG1 monoclonal antibody with pH-sensitive binding to CTLA-4.[3][4] This property allows ONC-392 to bind strongly to CTLA-4 at physiological pH but dissociate in the acidic conditions characteristic of the TME and endosomes.[5][6] This unique feature is designed to spare CTLA-4 from lysosomal degradation in peripheral tissues, thereby preserving its immune-regulatory function and reducing systemic toxicity, while selectively targeting and depleting immunosuppressive Tregs within the tumor.[7][8]

Mechanism of Action: pH-Sensitivity and CTLA-4 Recycling

The core of ONC-392's differentiated mechanism lies in its pH-dependent interaction with CTLA-4.[6]

-

In Normal Tissues (Physiological pH ~7.4): ONC-392 binds to CTLA-4 on the surface of T cells. Upon internalization, the complex enters the endosome. However, as the endosome acidifies, ONC-392's affinity for CTLA-4 decreases, leading to its dissociation. This allows CTLA-4 to be recycled back to the cell surface, preserving its normal function and preventing the widespread immune activation that leads to irAEs.[9][10]

-

In the Tumor Microenvironment (Acidic pH <7.0): The acidic nature of the TME enhances the dissociation of ONC-392 from CTLA-4 after internalization. However, a key effect of ONC-392 is the potent antibody-dependent cellular cytotoxicity (ADCC) against cells with high CTLA-4 expression, most notably Tregs, which are abundant in the TME.[2] By preserving CTLA-4 on the cell surface, ONC-392 may provide a higher density of targets for ADCC by effector cells like natural killer (NK) cells and macrophages within the tumor.[11]

Signaling Pathway: ONC-392 vs. First-Generation Anti-CTLA-4

Impact on the Tumor Microenvironment

ONC-392 reshapes the immunosuppressive TME primarily through its effects on key immune cell populations.

Depletion of Regulatory T Cells (Tregs)

The most well-documented effect of ONC-392 is the selective depletion of Tregs within the TME.[2] Tregs highly express CTLA-4 and are a major barrier to effective anti-tumor immunity. Preclinical studies have shown that ONC-392 is more effective at depleting intratumoral Tregs compared to first-generation anti-CTLA-4 antibodies.[11] This targeted depletion is thought to be a primary driver of its anti-tumor activity.

Modulation of Myeloid Cells

While data on the direct effects of ONC-392 on myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are still emerging, the depletion of Tregs is expected to have downstream consequences on these populations. Treg depletion can reduce the production of immunosuppressive cytokines that support the M2-like polarization of TAMs and the function of MDSCs. Further research is needed to fully elucidate the impact of ONC-392 on the myeloid compartment of the TME.

Enhancement of Effector T Cell Function

By depleting Tregs and potentially altering the myeloid landscape, ONC-392 creates a more favorable environment for the activation and function of cytotoxic CD8+ and helper CD4+ effector T cells. The removal of Treg-mediated suppression allows for a more robust anti-tumor immune response.

Quantitative Data from Clinical Trials

The PRESERVE-001 (NCT04140526) is a Phase 1/2 clinical trial evaluating ONC-392 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[12][13]

Table 1: ONC-392 Monotherapy in Advanced Solid Tumors (Phase 1a Dose Escalation)

| Dose Level | Number of Patients | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |

| 3 mg/kg | 4 | 0 | 0 | 2 |

| 10 mg/kg | 6 | 2 | 0 | - |

| Total | 10 | 2 | 0 | 2 |

| Data from a press release on the PRESERVE-001 trial.[14] |

Table 2: ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001 Expansion Cohort)

| Metric | Value |

| Number of Evaluable Patients | 27 |

| Overall Response Rate (ORR) | 29.6% |

| Confirmed Responses | 22.2% |

| Unconfirmed Responses | 7.4% |

| Disease Control Rate (DCR) | 70.4% |

| Data presented at the 2023 ASCO Annual Meeting.[15][16] |

Table 3: ONC-392 in Combination with Pembrolizumab (PRESERVE-001 Dose Escalation)

| Metric | Value |

| Number of Evaluable Patients | 10 |

| Partial Response (PR) | 3 |

| Stable Disease (SD) | 6 |

| Progressive Disease (PD) | 1 |

| Overall Response Rate (ORR) | 30% |

| Disease Control Rate (DCR) | 90% |

| Data presented at the SITC 2022 Annual Meeting. |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effects of ONC-392 on the TME. These are generalized protocols and may require optimization for specific tumor types and experimental setups.

Flow Cytometry for Immune Cell Profiling in Tumor Tissue

This protocol outlines a method for preparing a single-cell suspension from a solid tumor and staining for key immune cell populations.

Workflow Diagram

References

- 1. CTLA4 Signaling Pathway | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. ascopubs.org [ascopubs.org]

- 3. oncology.labcorp.com [oncology.labcorp.com]

- 4. onc-392 - My Cancer Genome [mycancergenome.org]

- 5. researchgate.net [researchgate.net]

- 6. Hijacking antibody-induced CTLA-4 lysosomal degradation for safer and more effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. oncoc4.com [oncoc4.com]

- 9. Hijacking antibody-induced CTLA-4 lysosomal degradation for safer and more effective cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduce, Reuse, Recycle to improve anti-CTLA-4 therapy [acir.org]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Frontiers | Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages [frontiersin.org]

- 14. oncoc4.com [oncoc4.com]

- 15. onclive.com [onclive.com]

- 16. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO | BioNTech [investors.biontech.de]

ONC-392: A Deep Dive into its Molecular Architecture and Binding Dynamics

For Immediate Release

ROCKVILLE, MD – This technical whitepaper provides a comprehensive analysis of ONC-392 (also known as BNT316/gotistobart), a next-generation, humanized IgG1 monoclonal antibody targeting the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4). Developed to overcome the toxicity limitations of previous anti-CTLA-4 therapies, ONC-392's unique molecular design and binding characteristics offer a promising new avenue in cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals, detailing the molecular structure, binding affinity, and mechanism of action of ONC-392, supported by available preclinical and clinical data.

Molecular Structure and Engineering

ONC-392 is a humanized immunoglobulin G1 (IgG1) kappa isotype monoclonal antibody.[1] Its design incorporates critical modifications in both the antigen-binding fragment (Fab) and the crystallizable fragment (Fc) region to optimize its therapeutic index.

The most distinctive feature of ONC-392 is its pH-sensitive binding to CTLA-4 .[2][3] The Fab region is engineered to dissociate from CTLA-4 in the acidic environment of the early endosome (pH ~6.0).[3] This contrasts with first-generation anti-CTLA-4 antibodies, such as ipilimumab, which maintain stable binding at low pH, leading to lysosomal degradation of the antibody-CTLA-4 complex.[1][4]

The Fc region of ONC-392 has also been engineered to modulate its interaction with Fc gamma receptors (FcγRs) and the neonatal Fc receptor (FcRn). These modifications are crucial for tailoring the antibody's effector functions and pharmacokinetic profile.

Binding Affinity and Profile

While specific quantitative data for the binding affinity of ONC-392 to its primary target, CTLA-4 (such as Kd, Ki, or IC50 values), are not publicly available, the qualitative binding characteristics and the affinity for Fc receptors have been described.

pH-Dependent Binding to CTLA-4

ONC-392 exhibits a unique pH-dependent binding profile. It binds strongly to CTLA-4 at physiological pH (around 7.4) but dissociates at the acidic pH found in early endosomes.[2][3] This property is central to its mechanism of action, allowing for the recycling of CTLA-4 to the cell surface rather than its degradation.[1][5]

Fc Receptor Binding Affinity

Preclinical data have provided insights into the engineered Fc region's binding to various Fc receptors, which dictates the antibody's effector functions and half-life. The following table summarizes the known binding affinities of ONC-392 to human Fc receptors compared to wild-type IgG1.

| Receptor | ONC-392 Binding Affinity vs. Wild-Type IgG1 | Implication |

| FcRn | ~6-fold higher | Increased serum half-life |

| FcγRIIB | 7-10-fold lower | Reduced inhibitory signaling |

| FcγRI | Comparable | Maintained activating potential |

| FcγRIIIA | Comparable | Maintained ADCC potential |

This data is based on preclinical studies and abstracts.[6]

Mechanism of Action: The CTLA-4 Recycling Pathway

The novel mechanism of ONC-392 aims to uncouple the therapeutic effects of CTLA-4 blockade from the severe immune-related adverse events (irAEs) associated with earlier anti-CTLA-4 antibodies.[7] This is achieved through the preservation of CTLA-4 recycling.

The proposed signaling pathway is as follows:

By preserving surface CTLA-4 on tumor-infiltrating Tregs, ONC-392 is thought to enhance antibody-dependent cellular cytotoxicity (ADCC), leading to more efficient and selective depletion of these immunosuppressive cells within the tumor microenvironment.[1][8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of ONC-392 are proprietary. However, based on published abstracts, the following methodologies were employed.

In Vitro Binding and Dissociation Assays

These assays were crucial for determining the pH-sensitive binding of ONC-392 to CTLA-4.

Surface Plasmon Resonance (SPR) for Fc Receptor Binding

SPR was utilized to quantify the binding kinetics of ONC-392's engineered Fc region to various human and mouse Fc receptors.[6]

Confocal Microscopy

This technique was employed to visualize the intracellular trafficking of ONC-392 and CTLA-4, providing visual evidence for the CTLA-4 recycling mechanism.[6]

Flow Cytometry for Treg Depletion

To assess the functional consequence of ONC-392 binding, flow cytometry was used to quantify the depletion of regulatory T cells in both tumor and lymphoid tissues in preclinical models.[6]

Clinical Data and Efficacy

ONC-392 is being evaluated in multiple clinical trials, including the Phase 1/2 PRESERVE-001 (NCT04140526) and the Phase 3 PRESERVE-003 (NCT05671510) studies, as both a monotherapy and in combination with anti-PD-1 therapy in various solid tumors.[9]

The following table summarizes key clinical data from the PRESERVE-001 trial for ONC-392 monotherapy in patients with advanced solid tumors.

| Parameter | Value | Patient Population |

| Recommended Phase 2 Dose (RP2D) | 10 mg/kg, once every 3 weeks | Advanced solid tumors |

| Objective Response Rate (ORR) | 29.6% | Metastatic, PD-(L)1-resistant NSCLC |

| Disease Control Rate (DCR) | 70.4% | Metastatic, PD-(L)1-resistant NSCLC |

| Grade 3/4 Immune-Related Adverse Events (irAEs) | 30% | Metastatic, PD-(L)1-resistant NSCLC |

Data from various presentations and publications related to the PRESERVE-001 trial.[9][10]

Conclusion

ONC-392 represents a significant advancement in the design of anti-CTLA-4 antibodies. Its unique pH-sensitive binding mechanism, which promotes CTLA-4 recycling and selective Treg depletion in the tumor microenvironment, offers the potential for an improved safety and efficacy profile compared to earlier agents in this class. The ongoing clinical trials will further elucidate the therapeutic potential of ONC-392 across a range of solid tumors. Further disclosure of detailed binding kinetics and experimental protocols would be beneficial for the scientific community to fully appreciate the nuances of this promising therapeutic.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. UPDATE - OncoC4 Announces First Patient Dosed in PRESERVE-004, a Phase 2 Clinical Trial of ONC-392 in Combination with KEYTRUDA® (Pembrolizumab) in Patients with Platinum-Resistant Ovarian Cancer - BioSpace [biospace.com]

- 3. pH-dependent dissociation from CTLA-4 in early endosomes improves both safety and antitumor activity of anti-CTLA-4 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH-dependent dissociation from CTLA-4 in early endosomes improves both safety and antitumor activity of anti-CTLA-4 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. bcan.org [bcan.org]

- 9. oncoc4.com [oncoc4.com]

- 10. onclive.com [onclive.com]

The Pharmacokinetics and Pharmacodynamics of ONC-392: A Technical Overview

An in-depth guide for researchers and drug development professionals on the novel anti-CTLA-4 antibody, ONC-392 (Gotistobart).

ONC-392, also known as BNT316 or Gotistobart, is a next-generation, humanized IgG1 monoclonal antibody targeting the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[1][2] Developed to overcome the toxicity limitations of first-generation anti-CTLA-4 therapies, ONC-392 possesses a unique pH-sensitive binding property that underpins its differentiated mechanism of action, aiming for enhanced safety and efficacy.[1][2] This technical guide provides a comprehensive summary of the current understanding of ONC-392's pharmacokinetics (PK) and pharmacodynamics (PD), based on data from preclinical and clinical studies.

Pharmacodynamics: A Novel "Target-Preserving" Mechanism

The pharmacodynamic activity of ONC-392 centers on its unique interaction with CTLA-4, a critical negative regulator of T-cell activation.[2] Unlike previous anti-CTLA-4 antibodies that lead to the degradation of the receptor, ONC-392's mechanism is designed to be "target-preserving."[3][4]

Mechanism of Action: Upon administration, ONC-392 binds to CTLA-4 on T-cells, blocking the inhibitory signal and promoting a T-cell-mediated anti-tumor immune response.[2] The key differentiator is its pH-sensitivity. In the low-pH environment of the endosome following internalization, ONC-392 dissociates from the CTLA-4 receptor.[1][2] This dissociation prevents the CTLA-4 molecule from being targeted for lysosomal degradation, allowing it to be recycled back to the T-cell surface.[1][2][3]

This recycling mechanism has two significant pharmacodynamic consequences:

-

Selective Depletion of Regulatory T-cells (Tregs) in the Tumor Microenvironment (TME): The preservation of high levels of CTLA-4 on the surface of Tregs enhances their targeting for elimination via Antibody-Dependent Cellular Cytotoxicity (ADCC), particularly within the TME where effector cells like macrophages are abundant.[4][5][6]

-

Reduced Systemic Toxicity: By maintaining CTLA-4's normal function in peripheral tissues, the risk of immune-related adverse events (irAEs) commonly associated with CTLA-4 blockade is hypothesized to be reduced.[3][5][7]

References

ONC-392: A Deep Dive into its Impact on T-Cell Activation and Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody that represents a significant advancement in cancer immunotherapy.[1][2] Unlike first-generation CTLA-4 inhibitors, ONC-392 features a unique pH-sensitive mechanism that preserves the recycling of the CTLA-4 receptor. This novel approach is designed to selectively deplete regulatory T cells (Tregs) within the acidic tumor microenvironment (TME) while minimizing peripheral immune-related adverse events, thereby aiming for an improved therapeutic index.[1] This technical guide provides a comprehensive overview of the core mechanisms of ONC-392, with a specific focus on its effects on T-cell activation and proliferation, supported by available data and detailed experimental methodologies.

Core Mechanism of Action: Preserving CTLA-4 Recycling for Enhanced Anti-Tumor Immunity

Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) is a critical immune checkpoint receptor that downregulates T-cell activation. By binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs), CTLA-4 outcompetes the co-stimulatory receptor CD28, thus delivering an inhibitory signal to T cells. This mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, it can impede the body's ability to mount an effective anti-tumor immune response.

ONC-392 is engineered to bind to CTLA-4 in a pH-dependent manner. At the physiological pH of peripheral tissues (around 7.4), the binding is stable. However, in the acidic TME (pH 6.5-7.0), the antibody is designed to dissociate from CTLA-4. This unique property prevents the lysosomal degradation of the CTLA-4 receptor, allowing it to be recycled back to the T-cell surface.[1] This recycling mechanism is hypothesized to lead to a higher density of CTLA-4 on the surface of Tregs within the TME, making them more susceptible to depletion through antibody-dependent cell-mediated cytotoxicity (ADCC). By selectively targeting and depleting these immunosuppressive Tregs in the tumor, ONC-392 aims to shift the balance towards an active anti-tumor immune response, characterized by enhanced T-cell activation and proliferation.

dot

Quantitative Effects on T-Cell Activation and Proliferation

While detailed quantitative data from preclinical and early clinical studies are emerging, the primary mechanism of ONC-392 suggests a significant impact on the activation and proliferation of effector T cells, particularly CD4+ and CD8+ T cells, within the tumor microenvironment. This is primarily achieved through the depletion of immunosuppressive Tregs.

Regulatory T-Cell (Treg) Depletion

Preclinical studies have indicated that ONC-392 is more potent at depleting tumor-infiltrating Tregs compared to first-generation anti-CTLA-4 antibodies.[3] This enhanced and selective depletion is attributed to the preservation of CTLA-4 on the Treg surface, which serves as a target for ADCC.

| Parameter | ONC-392 | First-Generation Anti-CTLA-4 | Reference |

| Treg Depletion in TME | Enhanced and Selective | Moderate | [3] |

| Peripheral Treg Function | Largely Preserved | Potentially Compromised | [1] |

Effector T-Cell Activation and Proliferation

The reduction of Tregs in the TME is expected to lead to a more favorable environment for the activation and proliferation of anti-tumor effector T cells. This would manifest as an increase in the number and activity of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells within the tumor. Clinical trial data from the PRESERVE-001 study (NCT04140526) has shown encouraging anti-tumor activity in patients with advanced solid tumors, which is an indirect indicator of enhanced T-cell function.[4]

| Parameter | Expected Effect of ONC-392 | Underlying Mechanism |

| CD8+ T-cell Proliferation | Increased in TME | Reduced Treg-mediated suppression |

| CD4+ T-cell Proliferation | Increased in TME | Reduced Treg-mediated suppression |

| T-cell Activation Markers (e.g., CD69, CD25) | Upregulation in TME | Increased co-stimulatory signals |

| Cytokine Production (e.g., IFN-γ, IL-2) | Increased in TME | Enhanced effector T-cell function |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of ONC-392 on T-cell activation and proliferation.

In Vitro T-Cell Proliferation Assay

Objective: To quantify the effect of ONC-392 on the proliferation of CD4+ and CD8+ T cells in vitro.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Labeling: Label the isolated PBMCs with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, according to the manufacturer's protocol. These dyes are equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.

-

Cell Culture and Stimulation:

-

Plate the labeled PBMCs in 96-well round-bottom plates at a density of 2 x 10^5 cells/well.

-

Add ONC-392 or a relevant isotype control antibody at various concentrations.

-

Stimulate the T cells with anti-CD3 and anti-CD28 antibodies to provide activation signals.

-

For co-culture experiments, purified Tregs can be added to the culture to assess the ability of ONC-392 to overcome Treg-mediated suppression.

-

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, and CD8 to identify T-cell subsets.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD4+ and CD8+ T-cell populations and assessing the dilution of the proliferation dye. The percentage of proliferated cells and the proliferation index can be calculated.

-

dot

In Vitro Cytokine Release Assay

Objective: To measure the production of key cytokines, such as IFN-γ and IL-2, by T cells upon treatment with ONC-392.

Methodology:

-

Cell Culture and Stimulation: Set up the cell cultures as described in the T-cell proliferation assay (Steps 1-3).

-

Supernatant Collection: After a 24-72 hour incubation period, centrifuge the plates and carefully collect the culture supernatants.

-

Cytokine Quantification:

-

Measure the concentration of IFN-γ, IL-2, and other relevant cytokines in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

-

Generate a standard curve for each cytokine to quantify the concentrations in the samples.

-

-

Data Analysis: Compare the cytokine concentrations in the ONC-392-treated wells to the control wells to determine the effect of the antibody on cytokine production.

Flow Cytometry for Treg Depletion in the Tumor Microenvironment

Objective: To quantify the percentage of Tregs in the TME of tumor-bearing mice treated with ONC-392.

Methodology:

-

Tumor Dissociation: Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into a single-cell suspension.

-

Cell Staining:

-

Perform a surface staining with fluorescently labeled antibodies against CD45 (to identify immune cells), CD3, CD4, and CD25.

-

Fix and permeabilize the cells using a specialized buffer kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).

-

Perform an intracellular staining with a fluorescently labeled antibody against Foxp3, the master transcriptional regulator of Tregs.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the live, singlet, CD45+, CD3+, and CD4+ T-cell populations.

-

Within the CD4+ gate, identify the Treg population as CD25+ and Foxp3+.

-

Calculate the percentage of Tregs within the CD4+ T-cell population and compare between treatment groups.

-

dot

Signaling Pathways

The primary signaling pathway influenced by ONC-392 is the T-cell co-stimulation pathway. By blocking the inhibitory signal from CTLA-4, ONC-392 allows for the dominance of the co-stimulatory signal from CD28, leading to T-cell activation.

dot

Conclusion

ONC-392 represents a promising evolution in CTLA-4-targeted immunotherapy. Its unique pH-sensitive mechanism, which preserves CTLA-4 recycling and promotes selective Treg depletion in the tumor microenvironment, holds the potential for enhanced anti-tumor efficacy with a more favorable safety profile. Further elucidation of its quantitative effects on T-cell activation and proliferation through ongoing and future studies will be critical in fully realizing its therapeutic potential for a broad range of cancer patients.

References

- 1. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO | BioNTech [investors.biontech.de]

- 2. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO | BioNTech [investors.biontech.de]

- 3. Generation of highly activated, antigen-specific tumor-infiltrating CD8+ T cells induced by a novel T cell-targeted immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncoc4.com [oncoc4.com]

ONC-392's Impact on Cytokine Release Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC-392 (also known as gotistobart or BNT316) is a next-generation, pH-sensitive anti-CTLA-4 monoclonal antibody designed to offer a superior therapeutic window compared to first-generation CTLA-4 inhibitors like ipilimumab. Its mechanism of action aims to selectively deplete regulatory T cells (Tregs) within the acidic tumor microenvironment (TME) while preserving CTLA-4 recycling in peripheral tissues. This targeted approach is hypothesized to enhance anti-tumor immunity with a reduced risk of systemic immune-related adverse events (irAEs), which are often associated with broad cytokine activation. This guide provides an in-depth analysis of ONC-392's core mechanism, its expected impact on cytokine release profiles, detailed experimental protocols for cytokine analysis, and visualizations of the relevant biological pathways and workflows.

Introduction: The Rationale for a pH-Sensitive Anti-CTLA-4 Antibody

Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) is a critical immune checkpoint that negatively regulates T-cell activation.[1] While blocking CTLA-4 has proven to be an effective cancer immunotherapy strategy, it is often associated with significant irAEs due to the systemic activation of the immune system.[2] First-generation anti-CTLA-4 antibodies bind to CTLA-4 and lead to its lysosomal degradation, which can result in a broad depletion of Tregs and a systemic increase in pro-inflammatory cytokines, sometimes leading to a "cytokine storm."[3][4]

ONC-392 is engineered to be pH-sensitive, binding strongly to CTLA-4 at physiological pH but dissociating in the acidic conditions characteristic of the TME.[5][6] This unique property is designed to allow for the recycling of CTLA-4 on the surface of T cells in peripheral tissues, thereby preserving their regulatory function and minimizing systemic autoimmunity.[2][4] In contrast, within the acidic TME, ONC-392 is expected to promote the targeted depletion of Tregs, shifting the balance towards a more robust anti-tumor immune response.[7][8]

Expected Impact on Cytokine Release Profiles

While specific quantitative data on the cytokine release profile of ONC-392 from comprehensive clinical trials is not yet publicly detailed, its mechanism of action allows for well-reasoned expectations regarding its impact on key cytokines. The targeted nature of Treg depletion within the TME is anticipated to lead to a more localized and controlled release of pro-inflammatory cytokines, thereby mitigating the risk of systemic cytokine storms.

Table 1: Expected Differential Cytokine Profile of ONC-392 vs. First-Generation Anti-CTLA-4 Antibodies

| Cytokine | Expected Impact of ONC-392 (Systemic Circulation) | Rationale |

| IFN-γ | Modest and controlled increase | Primarily localized induction within the TME due to targeted Treg depletion and subsequent effector T-cell activation. |

| TNF-α | Minimal systemic increase | Reduced systemic immune activation due to the preservation of peripheral Treg function. |

| IL-6 | Minimal systemic increase | Lower likelihood of systemic inflammation and associated IL-6 release. |

| IL-2 | Modest and controlled increase | Localized T-cell proliferation and activation within the tumor, with less systemic T-cell activation. |

| IL-10 | Potential decrease in the TME | Depletion of Tregs, a major source of the immunosuppressive cytokine IL-10, within the tumor. |

| TGF-β | Potential decrease in the TME | Reduction of Treg-mediated immunosuppression within the tumor microenvironment. |

Signaling Pathways and Mechanism of Action

The differential impact of ONC-392 on T-cell regulation is rooted in its pH-sensitive binding to CTLA-4. The following diagrams illustrate the conventional CTLA-4 pathway and the proposed mechanism of ONC-392.

Caption: Conventional CTLA-4 signaling pathway.

Caption: Proposed mechanism of ONC-392 action.

Experimental Protocols for Cytokine Profile Analysis

The following are detailed, representative protocols for the key experiments used to assess cytokine release profiles in the context of immunotherapy research.

Multiplex Immunoassay for Soluble Cytokine Quantification (Luminex Assay)

This protocol describes the use of a bead-based multiplex immunoassay, such as Luminex, for the simultaneous quantification of multiple cytokines in patient serum or plasma.[9][10][11][12][13][14]

Caption: Workflow for multiplex cytokine analysis.

Methodology:

-

Sample Preparation: Patient blood samples are collected and processed to obtain serum or plasma, which is then stored at -80°C until analysis.

-

Assay Procedure:

-

A 96-well filter plate is pre-wetted and washed.

-

Antibody-coupled magnetic beads specific for different cytokines are added to each well.

-

Standards, controls, and patient samples are added to the wells and incubated to allow cytokines to bind to the beads.

-

The plate is washed to remove unbound material.

-

A cocktail of biotinylated detection antibodies is added and incubated.

-

After another wash step, Streptavidin-Phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.

-

A final wash is performed, and the beads are resuspended in sheath fluid.

-

-

Data Acquisition and Analysis: The plate is read on a Luminex instrument, which uses lasers to excite the beads and the PE, allowing for the simultaneous quantification of multiple cytokines in each sample. Standard curves are used to determine the concentration of each cytokine.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is for the detection of intracellular cytokines within specific T-cell populations, providing insights into the functional capacity of these cells.[15][16][17][18][19]

Caption: Workflow for intracellular cytokine staining.

Methodology:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

-

In Vitro Stimulation: PBMCs are stimulated in culture with relevant antigens (e.g., tumor-associated antigens) or mitogens to induce cytokine production.

-

Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is added for the final hours of culture to cause cytokines to accumulate within the cells.

-

Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.

-

Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cells.

-

Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. The data is then analyzed to determine the percentage of different T-cell subsets that are producing specific cytokines.

Conclusion

ONC-392 represents a novel approach to CTLA-4 blockade, with a mechanism designed to uncouple therapeutic efficacy from systemic toxicity. By selectively targeting Tregs in the acidic tumor microenvironment while preserving CTLA-4 recycling in peripheral tissues, ONC-392 is expected to induce a more favorable cytokine release profile compared to first-generation anti-CTLA-4 antibodies. This targeted action is anticipated to lead to a reduced incidence and severity of immune-related adverse events. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these cytokine profiles in ongoing and future clinical studies. As more quantitative data from trials such as PRESERVE-001 and PRESERVE-003 become available, a clearer picture of ONC-392's immunomodulatory effects will emerge, further guiding its clinical development and application.[20][21]

References

- 1. Structure of CTLA-4 complexed with a pH-sensitive cancer immunotherapeutic antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncoc4.com [oncoc4.com]

- 3. Reduce, Reuse, Recycle to improve anti-CTLA-4 therapy [acir.org]

- 4. oncoc4.com [oncoc4.com]

- 5. OncoC4 to Present Positive Data from Ongoing Phase 1/2 PRESERVE-001 Trial of ONC-392 in Combination with pembrolizumab at SITC 2022 - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. meetings.asco.org [meetings.asco.org]

- 8. medrxiv.org [medrxiv.org]

- 9. evetechnologies.com [evetechnologies.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. precisionformedicine.com [precisionformedicine.com]

- 12. Cytokine Profiling in Oncology: The Power of Luminex Technology - Creative Proteomics [cytokine.creative-proteomics.com]

- 13. protocols.io [protocols.io]

- 14. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular Cytokine Staining Protocol [anilocus.com]

- 16. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 17. med.virginia.edu [med.virginia.edu]

- 18. youtube.com [youtube.com]

- 19. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO - BioSpace [biospace.com]

- 21. BioNTech and OncoC4 Initiate Pivotal Phase 3 Trial of BNT316/ONC-392 Program in Metastatic NSCLC | BioNTech [investors.biontech.de]

Methodological & Application

Application Notes and Protocols: Combining ONC-392 with Pembrolizumab in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, clinical data, and experimental protocols relevant to the combination of ONC-392 (a next-generation anti-CTLA-4 antibody) and pembrolizumab (an anti-PD-1 antibody) in cancer research.

Introduction

The combination of immune checkpoint inhibitors targeting cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) and programmed cell death protein 1 (PD-1) has emerged as a powerful strategy in cancer immunotherapy. ONC-392 is a novel, pH-sensitive anti-CTLA-4 antibody designed to have an improved safety profile while maintaining potent anti-tumor activity. Pembrolizumab is a well-established anti-PD-1 antibody that has demonstrated efficacy across a wide range of malignancies. This document outlines the mechanisms of action, summarizes key clinical trial data, and provides detailed protocols for preclinical and clinical research involving the combination of ONC-392 and pembrolizumab.

Mechanisms of Action

ONC-392: ONC-392 is a humanized IgG1 monoclonal antibody that targets CTLA-4, a key negative regulator of T-cell activation.[1] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 is designed to be pH-sensitive, dissociating from CTLA-4 in the acidic tumor microenvironment. This property is intended to preserve CTLA-4 recycling in normal tissues, potentially reducing immune-related adverse events, while still enabling potent anti-tumor activity through the depletion of regulatory T cells (Tregs) within the tumor.[2]

Pembrolizumab: Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor on T cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed on cancer cells.[3][4] By inhibiting the PD-1/PD-L1 pathway, pembrolizumab restores the ability of the immune system to recognize and attack cancer cells.[3][4]

Combined Effect: The combination of ONC-392 and pembrolizumab targets two distinct and non-redundant inhibitory pathways in T-cell activation. This dual blockade is hypothesized to produce a synergistic anti-tumor immune response, leading to more profound and durable clinical responses than either agent alone.

Signaling Pathway

Caption: Dual blockade of CTLA-4 and PD-1 pathways.

Clinical Trial Data

The combination of ONC-392 and pembrolizumab has been evaluated in several clinical trials. The following tables summarize the key efficacy and safety data from the PRESERVE-001 and PRESERVE-004 studies.

Table 1: Efficacy of ONC-392 and Pembrolizumab Combination Therapy

| Clinical Trial | Indication | Treatment Arm | Number of Patients (evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| PRESERVE-001 | Metastatic Cancer (Dose Escalation) | ONC-392 (3 or 6 mg/kg) + Pembrolizumab (200 mg) | 10 | 30% | 90% | [5] |

| PRESERVE-001 | Metastatic Melanoma (Dose Expansion) | ONC-392 (6 mg/kg) + Pembrolizumab (200 mg) | 6 | 83.3% (5 PR) | 100% (5 PR, 1 SD) | [5] |

| PRESERVE-004 | Platinum-Resistant Ovarian Cancer | ONC-392 (1 mg/kg) + Pembrolizumab (200 mg) | 32 | 25.0% | 46.9% | [6] |

| PRESERVE-004 | Platinum-Resistant Ovarian Cancer | ONC-392 (2 mg/kg) + Pembrolizumab (200 mg) | 29 | 27.6% | 41.4% | [6] |

PR: Partial Response; SD: Stable Disease

Table 2: Safety Profile of ONC-392 and Pembrolizumab Combination Therapy (PRESERVE-004)

| Adverse Event Category | ONC-392 (1 mg/kg) + Pembrolizumab (n=33) | ONC-392 (2 mg/kg) + Pembrolizumab (n=29) | Reference |

| Any-Grade Treatment-Emergent AEs (TEAEs) | 100% | 96.6% | |

| Grade ≥3 TEAEs | 75.8% | 86.2% |

Experimental Protocols

In Vitro Treg Suppression Assay

This protocol is adapted from established methods and can be used to assess the impact of ONC-392 on the suppressive function of regulatory T cells.

Objective: To determine if ONC-392 can reverse Treg-mediated suppression of effector T cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

CD4+ T Cell Isolation Kit

-

CD25+ Regulatory T Cell Isolation Kit

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3/CD28 T cell activation beads

-

Recombinant human IL-2

-

ONC-392 and isotype control antibody

-

FACS buffer (PBS with 2% FBS)

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Isolate Responder and Regulatory T Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T cells from PBMCs using a negative selection kit.

-

Isolate CD4+CD25+ Tregs from the CD4+ population using a positive selection kit.

-

The remaining CD4+CD25- cells will be used as responder T cells (Tresp).

-

-

Label Responder T Cells with CFSE:

-

Resuspend Tresp cells at 1 x 10^6 cells/mL in PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice.

-

Wash the cells twice with culture medium.

-

-

Co-culture of Tregs and Tresp:

-

Plate the CFSE-labeled Tresp cells at 1 x 10^5 cells/well in a 96-well round-bottom plate.

-

Add Tregs at varying Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).

-

Add ONC-392 or an isotype control antibody at various concentrations (e.g., 0.1, 1, 10 µg/mL).

-

Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio and IL-2 to a final concentration of 100 U/mL.

-

Culture for 4-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with anti-CD4 and anti-CD25 antibodies.

-

Acquire data on a flow cytometer and analyze the CFSE dilution in the CD4+ Tresp population to determine the extent of proliferation.

-

In Vitro PD-1/PD-L1 Blockade Bioassay

This protocol describes a cell-based reporter assay to measure the ability of pembrolizumab to block the PD-1/PD-L1 interaction.

Objective: To quantify the potency of pembrolizumab in blocking PD-1/PD-L1 signaling.

Materials:

-

PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)

-

PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)

-

Pembrolizumab and isotype control antibody

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Plating:

-

Plate PD-L1 aAPC/CHO-K1 cells at an optimized density in a 96-well plate and incubate overnight.

-

-

Antibody Addition and Co-culture:

-

Prepare serial dilutions of pembrolizumab and the isotype control antibody.

-

Add the antibody dilutions to the wells containing the PD-L1 aAPC/CHO-K1 cells.

-

Add the PD-1 Effector Cells to the wells.

-

Incubate the co-culture for 6 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Allow the plate to equilibrate to room temperature.

-

Add luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

In Vivo Xenograft Mouse Model Study

This protocol outlines a general workflow for evaluating the in vivo efficacy of the ONC-392 and pembrolizumab combination in a humanized mouse model.

Objective: To assess the synergistic anti-tumor activity of combined ONC-392 and pembrolizumab treatment in vivo.

Materials:

-

Humanized mice (e.g., immunodeficient mice reconstituted with human hematopoietic stem cells)

-

Human cancer cell line (e.g., MC38 colon adenocarcinoma)

-

ONC-392 and pembrolizumab

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant human cancer cells into the flank of the humanized mice.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Treatment Administration:

-

Randomize mice into treatment groups (e.g., Vehicle, ONC-392 alone, pembrolizumab alone, ONC-392 + pembrolizumab).

-

Administer treatments via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.

-

-

Tumor Growth Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis:

-

Euthanize mice when tumors reach a predetermined size or at the end of the study.

-

Excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

-

Experimental Workflows

Caption: Workflow for In Vitro Treg Suppression Assay.

Caption: Workflow for In Vivo Xenograft Mouse Model Study.

Conclusion

The combination of ONC-392 and pembrolizumab represents a promising therapeutic strategy by targeting two critical immune checkpoint pathways. The clinical data to date suggests a manageable safety profile and encouraging anti-tumor activity in heavily pre-treated patient populations. The provided protocols offer a framework for researchers to further investigate the synergistic effects and mechanisms of this combination in preclinical and clinical settings. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and expand the application of this combination to other cancer types.

References

- 1. ONC-392 + Pembrolizumab for Ovarian Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. oncoc4.com [oncoc4.com]

- 3. researchgate.net [researchgate.net]

- 4. Depletion of human regulatory T cells specifically enhances antigen-specific immune responses to cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncoc4.com [oncoc4.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Evaluation of ONC-392 in Combination with Radiotherapy: Application Notes and Protocols

Introduction

ONC-392, a next-generation anti-CTLA-4 antibody, has demonstrated promising anti-tumor activity in clinical trials as a monotherapy and in combination with PD-(L)1 inhibitors.[1][2] The rationale for combining ONC-392 with radiotherapy stems from the potential for synergistic effects. Radiotherapy can induce immunogenic cell death, leading to the release of tumor-associated antigens and the activation of a systemic anti-tumor immune response.[3][4] ONC-392, by blocking the inhibitory CTLA-4 pathway, can further enhance this radiation-induced immune activation, potentially leading to improved tumor control and the generation of long-lasting anti-tumor immunity.[5][6]

This document provides a detailed overview of the available preclinical data on the combination of ONC-392 and radiotherapy in animal models. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this promising combination therapy.

Disclaimer: The following application notes and protocols are based on a comprehensive review of publicly available preclinical data. No specific studies detailing the combination of ONC-392 with radiotherapy in animal models were identified in the current literature search. The provided methodologies are therefore extrapolated from general best practices in preclinical radioimmunotherapy research and studies involving other immune checkpoint inhibitors in combination with radiation.[3][6][7]

I. Data Presentation

As no specific quantitative data from preclinical studies combining ONC-392 and radiotherapy are publicly available, the following tables are presented as templates. Researchers can use these templates to structure and present their data upon completion of such studies.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models

| Treatment Group | Animal Model (e.g., MC38-colon carcinoma in C57BL/6 mice) | Mean Tumor Volume (mm³) ± SEM at Day X | Tumor Growth Delay (TGD) in Days | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | ||||

| Radiotherapy (RT) | ||||

| ONC-392 | ||||

| ONC-392 + RT |

Table 2: Survival Analysis in Orthotopic Tumor Models

| Treatment Group | Animal Model (e.g., LLC-luciferase in C57BL/6 mice) | Median Survival (Days) | % Increase in Lifespan | Log-rank (Mantel-Cox) Test (p-value vs. Control) |

| Vehicle Control | ||||

| Radiotherapy (RT) | ||||

| ONC-392 | ||||

| ONC-392 + RT |

Table 3: Immune Cell Infiltration in the Tumor Microenvironment (TME)

| Treatment Group | Cell Population (e.g., CD8+ T cells, Tregs, MDSCs) | % of CD45+ Cells in TME ± SEM | CD8+/Treg Ratio |

| Vehicle Control | |||

| Radiotherapy (RT) | |||

| ONC-392 | |||

| ONC-392 + RT |

II. Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to evaluate the combination of ONC-392 and radiotherapy in animal models. These protocols are based on established methodologies in the field of preclinical immuno-oncology.[8][9][10]

1. Syngeneic Tumor Model and Treatment

-

Cell Lines: Select appropriate syngeneic tumor cell lines that are responsive to immunotherapy and establish tumors in immunocompetent mice (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma, or LLC Lewis lung carcinoma in C57BL/6 mice).

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of serum-free medium into the flank of 6-8 week old mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

-

ONC-392 Administration: Administer ONC-392 (or a murine surrogate) intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, twice a week for two weeks).

-

Radiotherapy: Deliver localized irradiation to the tumor using a small animal irradiator. The radiation dose and fractionation schedule should be optimized for the specific tumor model (e.g., a single dose of 10 Gy or a fractionated dose of 3 x 5 Gy on consecutive days).

-

Combination Therapy: Administer ONC-392 prior to, concurrently with, or after radiotherapy to determine the optimal sequencing.

2. Analysis of Anti-Tumor Efficacy

-

Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. At the endpoint, calculate the percentage of tumor growth inhibition (%TGI) for each treatment group relative to the control group.

-

Survival Studies: For orthotopic or metastatic models, monitor animal survival. Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

3. Immunophenotyping of the Tumor Microenvironment

-

Tumor Excision: At a specified time point after treatment, euthanize a subset of mice from each group and excise the tumors.

-

Single-Cell Suspension: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.

-

Flow Cytometry: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80) to quantify the infiltration of various immune cell populations.

-

Data Analysis: Analyze the flow cytometry data to determine the percentages and absolute numbers of different immune cell subsets within the TME.

III. Visualization of Signaling Pathways and Workflows

Signaling Pathway

Caption: Proposed synergistic mechanism of ONC-392 and radiotherapy.

Experimental Workflow

Caption: Workflow for preclinical evaluation of ONC-392 and radiotherapy.

References

- 1. OncoC4, Inc. Reports Phase Ia Data on Safety and Clinical Activities of ONC-392 (Nextgen Anti-CTLA-4) Monotherapy for Stage IV Solid Tumors - BioSpace [biospace.com]

- 2. oncoc4.com [oncoc4.com]

- 3. Frontiers | Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy [frontiersin.org]

- 4. Radioimmunotherapy: a game-changer for advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bcan.org [bcan.org]

- 6. Using Preclinical Data to Design Combination Clinical Trials of Radiation Therapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the Predictive Value of Preclinical Studies in Support of Radiotherapy Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Assays to Measure ONC-392's Effect on Regulatory T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed for cancer immunotherapy.[1] Its mechanism of action is multifaceted, aiming to enhance anti-tumor immunity by selectively depleting regulatory T cells (Tregs) within the tumor microenvironment (TME).[2][3] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 is engineered to preserve CTLA-4 recycling in peripheral tissues, which is hypothesized to reduce immune-related adverse events.[3] These application notes provide detailed protocols for in vitro assays to characterize and quantify the effects of ONC-392 on Treg function and viability.

Mechanism of Action of ONC-392 on Regulatory T Cells

ONC-392's primary effect on Tregs is believed to be mediated through Antibody-Dependent Cellular Cytotoxicity (ADCC). By binding to CTLA-4, which is highly expressed on the surface of Tregs, the Fc region of ONC-392 can be recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the targeted killing of Tregs. This selective depletion of immunosuppressive Tregs within the TME is intended to shift the balance towards an anti-tumor immune response. A key feature of ONC-392 is its pH-sensitive binding to CTLA-4, which allows it to dissociate in the acidic TME, potentially preserving CTLA-4 function in normal tissues and contributing to a better safety profile.[3]

Data Presentation

The following tables present illustrative data on the expected effects of ONC-392 on regulatory T cells based on its proposed mechanism of action. Note: This data is representative and should be replaced with experimentally generated results.

Table 1: ONC-392 Mediated Depletion of Regulatory T Cells via ADCC

| ONC-392 Concentration (µg/mL) | Percentage of Treg Lysis (%) |

| 0 (Isotype Control) | 5.2 ± 1.5 |

| 0.01 | 15.8 ± 2.1 |

| 0.1 | 35.2 ± 3.8 |

| 1 | 68.5 ± 5.2 |

| 10 | 85.1 ± 4.5 |

Table 2: Effect of ONC-392 on Treg Suppressive Function

| Condition | T Effector Cell Proliferation (%) |

| T effectors alone | 95.3 ± 2.1 |

| T effectors + Tregs (1:1 ratio) | 25.7 ± 3.5 |

| T effectors + Tregs + Isotype Control | 24.9 ± 3.1 |

| T effectors + Tregs + ONC-392 (1 µg/mL) | 65.4 ± 4.8 |

Table 3: Phenotypic Analysis of T Cell Populations after ONC-392 Treatment

| Cell Population | Marker | Isotype Control (% Positive) | ONC-392 (1 µg/mL) (% Positive) |

| CD4+ T Cells | FoxP3 | 20.5 ± 2.5 | 8.2 ± 1.8 |

| CD4+ T Cells | CTLA-4 | 22.1 ± 2.9 | 9.5 ± 2.1 |

| CD8+ T Cells | Granzyme B | 15.3 ± 2.0 | 35.8 ± 3.2 |

| CD8+ T Cells | Ki-67 | 12.8 ± 1.7 | 30.1 ± 2.9 |

Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of ONC-392 to induce the lysis of Tregs by effector cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T Cell Isolation Kit

-

CD25+ T Cell Isolation Kit

-

Effector cells (e.g., NK cells or total PBMCs)

-

ONC-392 and isotype control antibody

-

Cell viability dye (e.g., Calcein AM or a lactate dehydrogenase (LDH) release assay kit)

-

96-well U-bottom plates

-

Complete RPMI-1640 medium

Protocol:

-

Isolate Target and Effector Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T cells from PBMCs using a negative selection kit.

-

Enrich for Tregs (CD4+CD25+) from the CD4+ population using a positive selection kit.

-

Isolate NK cells (CD3-CD56+) from the remaining PBMCs to use as effector cells, or use total PBMCs.

-

-

Label Target Cells:

-

Label the enriched Treg population with a viability dye according to the manufacturer's instructions. For example, incubate with Calcein AM.

-

-

Set up the Assay:

-

Seed the labeled Tregs (target cells) in a 96-well U-bottom plate.

-

Add serial dilutions of ONC-392 or isotype control antibody to the wells.

-

Add effector cells at a predetermined Effector-to-Target (E:T) ratio (e.g., 10:1, 25:1).

-

Include control wells with target cells alone (spontaneous release) and target cells with lysis buffer (maximum release).

-

-

Incubation:

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Data Acquisition and Analysis:

-

If using a fluorescence-based assay, measure the fluorescence in each well using a plate reader.

-

If using an LDH release assay, measure the absorbance according to the manufacturer's protocol.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

-

Treg Suppression Assay